Home > Products > Screening Compounds P144016 > 6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone -

6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

Catalog Number: EVT-4386829
CAS Number:
Molecular Formula: C19H24FN3O2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone belongs to a class of compounds known as 6-arylpyridazinones. [ [] ] These compounds are of particular interest in scientific research due to their potential as combined vasodilators and β-adrenoceptor antagonists. [ [] ] Research on these compounds focuses on developing new antihypertensive agents. [ [] ]

Synthesis Analysis

The synthesis of 6-arylpyridazinones, including derivatives like 6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone, typically involves a multi-step process. [ [] ] A common starting point is the reaction of a substituted benzoylpropionic acid with hydrazine hydrate to form a 6-aryl-4,5-dihydropyridazin-3(2H)-one core. [ [] ] This core is then further modified by introducing various substituents at different positions, often through reactions like acylation, alkylation, or coupling reactions. [ [] ] The specific synthetic route and conditions employed can vary depending on the desired final compound and its substituents.

Mechanism of Action

Although a precise mechanism of action for 6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is not explicitly detailed within the provided literature, its classification as a potential combined vasodilator and β-adrenoceptor antagonist suggests possible mechanisms. [ [] ] Vasodilation could be mediated through mechanisms such as nitric oxide release, calcium channel blockade, or potassium channel activation. [ [, ] ] β-adrenoceptor antagonism likely involves competitive binding to β-adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. [ [] ] Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]- 5-methyl-4,5-dihydro-3(2H)-pyridazinone (Compound 3)

Compound Description: This compound is a mixture of four stereoisomers due to two chiral centers within its structure. It exhibits a unique combination of vasodilatory and β-adrenergic antagonist activities. []

Relevance: This compound shares the core structure of 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinone with the target compound, 6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone. The presence of an extended amine-containing side chain at the para position of the phenyl ring is another shared feature, although the specific substituents and their arrangement differ. []

4-Methylamino-7-(2,3,4,5-tetrahydro-5-methyl-3-oxo-6- pyridazinyl)quinazoline (Compound 36)

Compound Description: This compound exhibited potent and long-lasting inotropic activity in anesthetized dogs. It was found to be a more potent cardiotonic agent than milrinone and indolidan. []

Relevance: Both compound 36 and 6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone belong to the class of 4,5-dihydro-5-methyl-3(2H)-pyridazinones. They differ in the substituent at the 6-position of the pyridazinone ring. Compound 36 possesses a 4-methylamino-7-quinazolinyl substituent at this position, highlighting the structural diversity possible within this class of compounds. []

(±)-6-(4-(Benzylamino)-7-quinazolinyl)-4,5- dihydro-5-methyl-3(2H)-pyridazinone (±)-1 (KF15232)

Compound Description: This racemic compound exhibited strong cardiotonic activity, attributed to its myofibrillar Ca2+-sensitizing effect. It also demonstrated vasorelaxant effects in guinea pig aorta and inhibitory activity against phosphodiesterase (PDE) III and V. []

4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

Compound Description: This series of compounds exhibited dose-dependent positive inotropic effects with minimal changes in heart rate and blood pressure. Notably, the introduction of a methyl substituent at the 5-position of the pyridazinone ring (CI-930) significantly increased potency compared to the unsubstituted analog (CI-914). These compounds primarily exert their inotropic effects via inhibition of cardiac PDE III. []

Relevance: This series emphasizes the impact of substituents on the pyridazinone ring's pharmacological activity. While 6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone possesses a methyl group at the 2-position, these analogs highlight the importance of the 5-methyl substitution for enhanced potency in certain biological activities, such as positive inotropy. []

Properties

Product Name

6-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

IUPAC Name

6-[3-[2-(2-fluorophenyl)ethyl]piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one

Molecular Formula

C19H24FN3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H24FN3O2/c1-22-18(24)11-10-17(21-22)19(25)23-12-4-5-14(13-23)8-9-15-6-2-3-7-16(15)20/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

VPFASEAHLMWTTJ-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.